RU 24213
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67383-44-2 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H |
InChI Key |
XSGDSLCZJWMGOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl |
Synonyms |
3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride RU 24213 RU-24213 RU24213 |
Origin of Product |
United States |
Receptor Interaction and Molecular Pharmacology of Ru 24213
Dopamine (B1211576) Transporter Interaction Profile
Research has explored the interaction of RU 24213 with the dopamine transporter (DAT), a key protein involved in the reuptake of dopamine from the synaptic cleft.
Analysis of Competitive Binding Inhibition at Dopamine Receptor Sites
This compound has been studied for its competitive binding inhibition at dopamine receptor sites. It is widely used as a selective dopamine D2-receptor agonist. nih.gov Studies comparing the discriminative stimulus effects of various dopamine receptor agonists in rats found that the D2-like agonist this compound fully substituted for bupropion, a compound whose behavioral effects are primarily mediated by dopaminergic mechanisms. unipd.it This indicates a significant interaction of this compound with dopamine receptors, particularly D2-like receptors, through competitive binding.
Intracellular Signaling Pathways and Adenylate Cyclase Modulation
The effects of this compound on intracellular signaling pathways, particularly its modulation of adenylate cyclase activity, have been a subject of investigation.
Effects on Cyclic AMP Production and Basal Enzyme Activity
Dopamine receptors, particularly D1-like and D2-like subtypes, are known to differentially affect adenylate cyclase activity and, consequently, cyclic AMP (cAMP) production. D1-like receptors typically activate adenylate cyclase, leading to increased cAMP levels, while D2-like receptors generally inhibit it, leading to decreased cAMP. ebi.ac.uk
Studies investigating the effects of dopamine agonists on striatal acetylcholine (B1216132) levels and adenylate cyclase activity have included this compound. While other dopamine agonists like apomorphine (B128758) stimulated adenylate cyclase activity in striatal homogenates, N-diphenethylamine compounds, including this compound, were reported to be without effect on either basal or dopamine-stimulated activities of this enzyme. unipd.it This suggests that this compound, despite being a D2-like agonist, may not significantly modulate adenylate cyclase activity in this context, or its effects are less pronounced compared to other agonists.
Elucidation of G Protein-Coupling and Receptor Transduction Mechanisms
Dopamine receptors are G protein-coupled receptors (GPCRs), which transduce extracellular signals by activating associated G proteins. uniprot.orgbiorxiv.org This activation typically involves the exchange of GDP for GTP on the alpha subunit of a heterotrimeric G-protein complex. uniprot.org GPCRs span the cell membrane and transmit signals across it. druggablegenome.net
While the search results confirm that dopamine receptors are GPCRs and their signaling involves G protein coupling and transduction mechanisms uniprot.orgbiorxiv.orgdruggablegenome.netumich.edu, specific detailed findings directly linking this compound to the precise mechanisms of G protein coupling and the full scope of receptor transduction pathways with explicit reference to sources oup.com, nih.gov,, and were not extensively retrieved. However, the classification of this compound as a D2-like agonist implies its interaction with D2 receptors, which are known to be negatively coupled to adenylate cyclase via Gi/o proteins, leading to the inhibition of cAMP production. This is a fundamental mechanism of D2 receptor signal transduction.
Neurophysiological and Behavioral Investigations of Ru 24213 in Preclinical Research Models
Modulation of Locomotor Activity
The influence of RU 24213 on locomotor activity has been a key area of investigation, revealing complex effects dependent on the experimental context and the presence of other pharmacological agents.
Context-Dependent Variations in Locomotor Effects
The effects of this compound on locomotion can vary depending on the context, particularly in genetically modified animals. In mice lacking functional D2 dopamine (B1211576) receptors (D2-null mice), the induction of stereotyped sniffing and ponderous locomotion by higher doses of the D2-like agonist this compound was essentially absent. conicet.gov.arconicet.gov.ar This suggests a critical role for the D2 receptor in mediating these specific locomotor effects of this compound.
Interactive Effects with Co-administered Pharmacological Agents on Locomotion
This compound has been shown to have interactive effects on locomotor activity when co-administered with other pharmacological agents. It has demonstrated interactive effects on locomotor activity with quinpirole (B1680403), a D2-receptor agonist, and with glutamate (B1630785). biosynth.com Repeated administration of antidepressant drugs like fluoxetine, desipramine, and tranylcypromine (B92988) enhanced the behavioral responses to D2-like receptor agonists, including this compound, in rats. psu.edu However, these antidepressants did not increase the behavioral responses to D1-like receptor agonists. psu.edu The non-competitive NMDA antagonist eliprodil (B1671174) did not alter the motor recovery elicited by this compound in reserpine-treated mice. nih.gov Increasing D-1 receptor activity with the selective agonist SK&F 38393 can potentiate stereotyped responses to the selective D-2 agonist this compound. cambridge.orgbaillement.com
Induction and Pharmacological Modulation of Stereotyped Behaviors
This compound is known to induce stereotyped behaviors, and these actions can be modulated by pharmacological interventions, particularly those targeting dopamine receptors.
Detailed Characterization of this compound-Induced Stereotypies
This compound is capable of inducing dose-related stereotypies in preclinical models, notably in rats, characterized by behaviors such as gnawing and sniffing. nih.gov In mice, the D2-like agonist this compound induced stereotyped sniffing and ponderous locomotion, effects that were largely absent in D2-null mice. conicet.gov.arconicet.gov.ar When compared to other dopamine agonists like N-propylnorapomorphine (NPA), apomorphine (B128758) (APO), and LY 171555, this compound elicited dose-dependent sniffing but not dose-dependent oral behavior in Sprague-Dawley rats. colab.ws Co-treatment with the D1 agonist SKF 38393 and this compound produced significant enhancement of sniffing in Sprague-Dawley rats, and significant enhancement of both sniffing and oral activity in male Wistar rats. colab.ws
Influences of Dopamine Receptor Antagonists on Stereotyped Actions
The stereotyped behaviors induced by this compound are significantly influenced by dopamine receptor antagonists, particularly those targeting D1 and D2 receptors. The D1 antagonist SCH 23390 has been shown to block stereotyped behavior induced by the D2 agonist this compound. umich.edu Similarly, the enantiomers of SKF 83566, a selective D-1 dopamine receptor antagonist, stereospecifically block stereotyped behavior induced by the selective D-2 agonist this compound. jneurosci.org The D2 antagonist raclopride (B1662589) also inhibits quinpirole-induced locomotor activity and stereotyped movements, and its effects were qualitatively similar to SCH 23390, although raclopride had a more marked effect. uni-regensburg.de Clozapine, an atypical antipsychotic, produces a modest antagonism of this compound-induced sniffing and locomotion. queensu.ca Activation of D1 receptors is required for the inhibitory effects of selective D2 dopamine receptor agonists, such as this compound, on nucleus accumbens neurons. researchgate.netresearchgate.net This suggests a crucial interaction between D1 and D2 receptors in mediating the effects of D2 agonists like this compound.
Effects on Orofacial Movement Topographies
Preclinical investigations have explored the impact of this compound on orofacial movements, which are complex motor outputs involving the jaw, face, and tongue. These studies often serve as models for understanding neurological conditions affecting motor control.
Delineation of Vertical and Horizontal Jaw Movement Patterns
Research involving dopamine agonists, including this compound, has examined their influence on the topography of behaviors, which can encompass jaw movement patterns. The specific delineation of vertical and horizontal jaw movements in response to this compound has been studied, sometimes in combination with other dopaminergic agents, to understand the interplay of different dopamine receptor subtypes in modulating these motor outputs. lenus.ie
Analysis of Incisor Chattering and Other Orofacial Motor Outputs
Studies in rats have shown that this compound can induce dose-related stereotypies, including gnawing and sniffing, which are considered orofacial motor outputs. nih.gov The analysis of such behaviors, including incisor chattering and vacuous chewing movements, provides insight into the motoric effects mediated by dopaminergic pathways activated by compounds like this compound. baillement.com
Impact on Dopamine Release Regulation and Presynaptic Autoreceptor Function
The regulation of dopamine release is a critical function of the dopaminergic system, influenced by both postsynaptic and presynaptic receptors, including autoreceptors located on dopamine nerve terminals. This compound, as a dopamine D2 receptor agonist, has been a valuable tool in studying these regulatory mechanisms. nih.govnih.gov
Studies in the Goldfish Retina Model
The goldfish retina has served as a model system to investigate the regulation of dopamine release by D2 receptors. Studies using isolated goldfish retinas preloaded with tritiated dopamine ([3H]dopamine) have shown that this compound, acting as a D2 receptor agonist, did not reduce baseline dopamine release. capes.gov.brmcmaster.canih.gov However, this compound completely inhibited the release of [3H]dopamine induced by an increase in extracellular potassium concentration. capes.gov.brmcmaster.canih.gov This inhibitory effect of this compound was blocked by the D2 receptor antagonist sulpiride, indicating mediation through D2 receptors. capes.gov.brmcmaster.canih.gov These findings provide evidence for the existence of D2 receptor-mediated regulation of dopamine release, potentially via autoreceptors, in the teleost retina. capes.gov.brmcmaster.canih.gov
General Mechanisms of Presynaptic Dopamine Receptor Modulation
Presynaptic dopamine autoreceptors, primarily of the D2 subtype (specifically the D2S isoform), play a crucial role in modulating dopamine synthesis and release from nerve terminals. wikipedia.orgrutgers.edu Agonism of these autoreceptors typically leads to a decrease in dopamine release, serving as a negative feedback mechanism. wikipedia.org this compound, as a D2 agonist, interacts with these receptors. nih.gov Studies have investigated the functional interactions between D1 and D2 receptors in regulating dopamine systems. While D1 receptor activation appears necessary for the effects of D2 agonists at postsynaptic sites in certain brain regions, the ability of dopamine agonists like this compound to stimulate presynaptic D2 dopamine autoreceptors does not seem to be altered by manipulations of D1 receptor occupation. nih.govucl.ac.uk This suggests a degree of independence in the modulation of presynaptic D2 autoreceptors compared to postsynaptic D2 receptors.
Here is a summary of key findings regarding this compound's effects on dopamine release in the goldfish retina:
| Stimulus for Dopamine Release | Effect of this compound (D2 Agonist) | Blocked by Sulpiride (D2 Antagonist) |
| Baseline Release | No Reduction | N/A |
| Increased Extracellular Potassium | Complete Inhibition | Yes |
Studies on Behavioral Sensitization and Tolerance Development
Research into the chronic administration of dopaminergic drugs has revealed that different behavioral effects can follow distinct time courses regarding sensitization and tolerance development. nih.gov Studies utilizing this compound, a D2 agonist, in mice have investigated this phenomenon. nih.gov
Time-Course Analyses of Behavioral Adaptations Following Chronic Administration
Chronic, intermittent administration of this compound has demonstrated varied behavioral adaptations over time in mice. One notable finding is the rapid development of tolerance to the initial effect of stillness. nih.gov Suppression of grooming behavior also exhibited tolerance, though it emerged later in the treatment regimen, specifically from the fourth test. nih.gov In contrast, ambulation and rearing behaviors showed parallel time courses of sensitization, becoming more pronounced from the third test onwards. nih.gov Sleeping posture was consistently depressed throughout the chronic treatment period. nih.gov These findings underscore that the temporal development of behavioral effects following chronic this compound administration is highly dependent on the specific behavioral measure being assessed. nih.gov This highlights the importance of employing multiple behavioral measures in the analysis of chronically administered dopaminergic compounds. nih.gov
Here is a summary of the time course of behavioral adaptations observed with chronic intermittent this compound administration in mice:
| Behavioral Measure | Adaptation Type | Time Course of Development |
| Stillness | Tolerance | Rapid |
| Grooming Suppression | Tolerance | Later (from 4th test) |
| Ambulation | Sensitization | From 3rd test (parallel) |
| Rearing | Sensitization | From 3rd test (parallel) |
| Sleeping Position | Depression | Consistent throughout |
Dissociation of Specific Behavioral Patterns During Prolonged Treatment
The studies on chronic this compound administration reveal a dissociation between the time courses of different behavioral patterns. While tolerance develops to stillness and grooming suppression, sensitization is observed for ambulation and rearing. nih.gov This dissociation indicates that prolonged treatment with a D2 agonist does not lead to a uniform behavioral outcome but rather elicits complex, behavior-specific adaptations. nih.gov This supports the notion that different components of the behavioral repertoire are differentially affected by chronic dopaminergic stimulation. nih.gov
Role in Discriminative Stimulus Paradigms
Discriminative stimulus paradigms are valuable tools for understanding the subjective effects of drugs and the neurobiological substrates that mediate them. This compound has been investigated in such paradigms to explore its substitution profiles for psychostimulants and dopamine uptake inhibitors and to delineate the dopaminergic receptor subtypes involved in these effects.
Substitution Profiles for Psychostimulants and Dopamine Uptake Inhibitors
In rats trained to discriminate d-amphetamine from saline, the D2 agonists quinpirole and this compound have been shown to completely substitute for d-amphetamine. nih.gov This indicates that this compound produces an internal state in rats that is perceived as similar to that produced by d-amphetamine, a psychostimulant. nih.gov
Studies involving rats trained to discriminate bupropion, a monoamine uptake inhibitor with psychostimulant-like properties, have also examined the substitution profile of this compound. researchgate.netnih.govonrender.com In these studies, this compound was the only D2-like agonist among those tested that fully substituted for bupropion. researchgate.netnih.gov Other D2-like agonists and D1-like agonists tested only partially substituted for bupropion. researchgate.netnih.gov This suggests a significant role for D2 receptor activation in mediating the discriminative stimulus effects of bupropion. researchgate.netnih.gov
In rats trained to discriminate cocaine from saline, D2-selective agonists, including this compound, partially substituted for cocaine, producing between 40% and 80% cocaine-appropriate responses. nih.gov This suggests that while D2 receptor activation contributes to the discriminative stimulus effects of cocaine, it may not be solely sufficient to fully replicate the cocaine cue. nih.gov
Delineation of Dopaminergic Receptor Subtype Mediation in Discriminative Effects
The findings from discriminative stimulus paradigms highlight the involvement of dopamine receptor subtypes in mediating the effects of this compound and other related compounds. The complete substitution of this compound for d-amphetamine and bupropion, both of which have significant dopaminergic activity, points to a primary role of D2 receptors in these discriminative effects. nih.govresearchgate.netnih.gov
Further support for the involvement of D2 receptors comes from studies where the discriminative effects of d-amphetamine were blocked by D2 antagonists but not by D1 antagonists. nih.gov While D1 receptors may also play a role in the discriminative stimulus effects of cocaine, the partial substitution of D2 agonists like this compound suggests a complex interaction between D1 and D2 receptor subtypes in mediating the full cocaine cue. nih.gov Research indicates that stimulation of either D1 or D2 receptor subtype alone may not be sufficient to fully produce the discriminative stimulus effects of cocaine. nih.gov
Involvement in Motor Seizure Modulation Studies in Animal Models
The role of dopaminergic systems in the modulation of seizure activity has been investigated in various animal models of epilepsy. Studies have explored the effects of dopaminergic agonists, including this compound, on seizure susceptibility.
In a model of limbic seizures induced by pilocarpine (B147212) in mice and rats, D2 agonists have demonstrated a powerful anticonvulsant effect. researchgate.net This effect appears to be mediated by D2 receptors located in the striatum. researchgate.net Intrastriatal administration of this compound was found to be without effect in preventing seizures in this model, while administration into both nigras also did not result in protection. researchgate.net However, another study using a pilocarpine-induced seizure model in rats found that 70% of animals treated with this compound convulsed in response to the seizure induction protocol. ucl.ac.uk This suggests that the context and specific parameters of the seizure model may influence the observed effects of this compound.
Research on genetic animal models of epilepsy, which often simulate human epilepsy more closely, has also explored the role of dopaminergic systems in seizure control. nih.govresearchgate.net Activation of dopamine D1 and D2 receptors in the nucleus accumbens appears to be critical in the suppressive effects of basal ganglia circuits on generalized seizures in a genetic model of absence seizures in the rat. researchgate.net While this compound is a D2 agonist, its specific role in modulating seizures in various genetic or induced epilepsy models requires careful consideration of the specific model and the brain regions involved.
Methodological Approaches and Comparative Pharmacological Analyses Involving Ru 24213
Application of RU 24213 as a Selective Pharmacological Probe
The selective nature of this compound has made it an invaluable ligand in a range of assays, from in vitro receptor characterization to in vivo behavioral studies.
Utilization in In Vitro Receptor Binding and Autoradiography Assays
In the realm of in vitro receptor pharmacology, this compound has been instrumental in characterizing the binding properties of dopamine (B1211576) D2 receptors. This compound competitively inhibits the binding of radiolabeled ligands to the D2 receptor, acting as an irreversible inhibitor of the dopamine transporter biosynth.com. Such competitive binding assays are crucial for determining the affinity (Ki) of various compounds for the D2 receptor and for mapping the distribution of these receptors in different brain regions.
Implementation in Functional In Vitro Assays of Receptor Activity
Functional in vitro assays are essential for determining the efficacy of a ligand – its ability to produce a biological response upon binding to a receptor. For G protein-coupled receptors like the D2 receptor, which are often negatively coupled to adenylyl cyclase, a common functional assay measures changes in intracellular cyclic AMP (cAMP) levels.
Activation of the D2 receptor by an agonist like this compound typically leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP production. This effect can be quantified using various assay formats, including those that employ luciferase reporters linked to cAMP response elements (CREs) nih.gov. In such a system, a decrease in luciferase activity would be indicative of D2 receptor agonism. The potency and efficacy of this compound in these assays provide a functional measure of its D2 receptor activity.
Employment in In Vivo Behavioral Assays Across Various Rodent and Non-Human Primate Species
The in vivo behavioral effects of this compound have been extensively studied in rodents, providing insights into the role of D2 receptor activation in motor control and other behaviors. In mice, repeated administration of this compound has been shown to induce both behavioral sensitization and tolerance, with the specific behavioral response depending on the pattern of administration. For instance, sensitization is observed in locomotor activity, while tolerance develops to its grooming-suppressing effects.
In rat models of Parkinson's disease, created by the unilateral lesioning of the substantia nigra with 6-hydroxydopamine (6-OHDA), dopamine agonists induce rotational behavior. This model is widely used to assess the efficacy of potential anti-Parkinsonian drugs nih.govnih.govmdbneuro.comresearchgate.netjkna.org. While specific studies detailing the rotational effects of this compound were not found in the provided search results, as a D2 agonist, it would be expected to induce contralateral rotations in this model, similar to other D2 agonists.
Integration into Electrophysiological and Neurochemical Measurement Techniques
Electrophysiological techniques, such as in vivo single-unit recording, allow for the direct measurement of the firing rate of dopamine neurons in brain regions like the substantia nigra and ventral tegmental area. Dopamine D2 autoreceptors, located on the soma and dendrites of these neurons, play a crucial role in regulating their firing activity. Activation of these autoreceptors by agonists generally leads to a decrease in the firing rate of dopamine neurons nih.govnih.govresearchgate.net. Although specific studies on the electrophysiological effects of this compound were not identified, its action as a D2 agonist would predict an inhibitory effect on the firing of dopamine neurons.
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals nih.govdoi.orgumich.edunih.govresearchgate.net. The release of dopamine is, in part, regulated by presynaptic D2 autoreceptors. Agonists acting on these autoreceptors are expected to decrease dopamine release. Therefore, the administration of this compound would likely lead to a reduction in the extracellular levels of dopamine in brain areas like the striatum.
Comparative Pharmacology with Other Dopaminergic Agonists
To fully understand the pharmacological profile of this compound, it is useful to compare its effects with those of other dopaminergic agents, particularly non-selective agonists like apomorphine (B128758).
Differentiation from Non-Selective Dopamine Agonists (e.g., apomorphine)
Apomorphine is a non-selective dopamine agonist that interacts with both D1 and D2-like dopamine receptors. This lack of selectivity can sometimes complicate the interpretation of its behavioral and physiological effects. This compound, with its selectivity for the D2 receptor, allows for a more precise investigation of D2-mediated functions.
In behavioral studies, both apomorphine and this compound can induce locomotor activity and stereotyped behaviors. However, the qualitative and quantitative nature of these behaviors can differ due to the differential involvement of D1 and D2 receptors. For instance, repeated administration of apomorphine is known to induce behavioral sensitization, characterized by a progressively increasing locomotor response nih.govnih.govresearchgate.net. While this compound also induces sensitization, direct comparative studies would be necessary to delineate the specific contributions of D2 receptor stimulation to this phenomenon.
In the 6-OHDA-lesioned rat model of Parkinson's disease, apomorphine is widely used to induce rotational behavior nih.govnih.govmdbneuro.comresearchgate.netjkna.org. The rotational response to apomorphine is a complex interplay of its actions at both D1 and D2 receptors in the denervated striatum. By comparing the rotational behavior induced by this compound with that induced by apomorphine, researchers can isolate the specific contribution of D2 receptor stimulation to this motor response.
Comparison with Structurally Diverse D1 and D2 Selective Agonists (e.g., quinpirole (B1680403), bromocriptine, SKF compounds)
The pharmacological profile of this compound as a selective dopamine D2 receptor agonist is further elucidated through comparison with other structurally diverse D1 and D2 selective agonists. These comparisons highlight its specific effects on D2-mediated behaviors and the modulatory influence of D1 receptor co-activation.
Studies involving the co-administration of this compound with the D1-selective agonist SKF 38393 have demonstrated a synergistic interaction between the D1 and D2 receptor systems. In rats, while SKF 38393 alone tends to induce grooming behavior, and this compound elicits low-intensity stereotyped behaviors, their combined administration leads to a significant enhancement of specific components of stereotypy, such as sniffing. nih.govspringernature.com This enhancement of stereotyped behavior when a D2 agonist like this compound is combined with a D1 agonist underscores the interdependent nature of these receptor subtypes in mediating dopaminergic effects. dntb.gov.ua
In comparative studies with other D2 agonists like quinpirole, this compound has been shown to have interactive effects on locomotor activity. biosynth.com While both compounds are potent D2 agonists, their full behavioral and neurochemical profiles can differ based on factors like D2/D3 receptor selectivity and downstream signaling pathways. Quinpirole, for instance, is a well-established D2/D3 receptor agonist used extensively to study locomotor activity and its circadian modulation. biosynth.com
Bromocriptine, another D2 agonist, acts as a selective agonist at D2 receptors while also being a partial antagonist at D1 receptors. nih.gov This dual action contrasts with the more purely selective D2 agonist profile of this compound. The distinct actions of various dopamine agonists may stem from their differential stimulation of various dopamine receptor types and their affinity states (high vs. low). nih.gov
The SKF (Smith, Kline & French) series of compounds, particularly D1-selective agonists like SKF 38393, serve as critical tools for dissecting D1-mediated functions. Behavioral studies in rats have shown that this compound on its own does not promote certain stereotyped behaviors like intense grooming, which are characteristic of D1 agonism induced by compounds such as CY 208-243 (a partial D1 agonist). nih.gov This distinction further solidifies this compound's classification as a selective D2 agonist, with its behavioral effects being primarily driven by the activation of the D2 receptor subtype.
In-Depth Analysis of this compound's Interaction with the Serotonergic System in the Basal Ganglia Remains Elusive
The basal ganglia, a collection of subcortical nuclei, are crucial for motor control, learning, and reward processing. This complex network is heavily modulated by the interplay of various neurotransmitter systems, most notably dopamine and serotonin (B10506). While the dopaminergic pathways in the basal ganglia are well-characterized, the serotonergic system, originating from the raphe nuclei, also plays a critical role in regulating neuronal activity and behavior.
Available pharmacological profiles characterize this compound as a compound with high affinity and selectivity for the dopamine D2 receptor. Studies have extensively documented its effects on dopamine-mediated behaviors, such as stereotypy and rotational behavior in animal models of Parkinson's disease. These investigations confirm its action as a direct and indirect dopamine receptor stimulant.
However, a thorough review of existing research reveals a lack of specific data on the direct interactions of this compound with serotonin receptors (e.g., 5-HT1A, 5-HT2A, etc.) within the basal ganglia. There is no readily accessible information on its binding affinities for these receptors, nor are there studies examining its influence on serotonin synthesis, release, or reuptake in key basal ganglia structures like the striatum, globus pallidus, or substantia nigra.
Indirect Modulation: A Theoretical Possibility
Given the well-established functional and anatomical links between the dopaminergic and serotonergic systems in the basal ganglia, it is theoretically plausible that the potent dopaminergic agonism of this compound could indirectly modulate serotonergic neurotransmission. For instance, stimulation of D2 receptors on striatal neurons could potentially influence the activity of serotonergic terminals that also synapse onto these neurons. This could occur through a variety of intracellular signaling cascades and local circuit interactions.
Research on other dopamine D2 receptor agonists has sometimes shown downstream effects on the serotonergic system. These effects can include alterations in serotonin metabolite levels or changes in the firing rate of raphe neurons. However, without specific studies on this compound, any such discussion remains speculative. The precise nature and magnitude of any indirect serotonergic modulation by this compound in the basal ganglia are currently unknown.
Theoretical and Conceptual Implications of Ru 24213 Research in Neuropharmacology
Advancements in Models of Dopamine (B1211576) D1/D2 Receptor Functional Interactions
The functional relationship between D1 and D2 dopamine receptors is not a simple one of isolated actions but rather a complex interplay that can be cooperative, synergistic, or even oppositional. ucl.ac.uk Studies with RU 24213 have been instrumental in dissecting these interactions.
Research has demonstrated that the behavioral effects of D2 receptor activation by agonists like this compound can be significantly enhanced by the concurrent stimulation of D1 receptors. For instance, the D1 agonist SKF 38393 has been shown to potentiate stereotyped behaviors induced by this compound. researchgate.net This suggests a cooperative or synergistic relationship where D1 receptor activation "enables" or amplifies the functional output of D2 receptor stimulation. nih.govuni-regensburg.de This synergy is not limited to behavioral responses; at the neuronal level, the inhibitory effects of D2 agonists, including this compound, on neurons in the nucleus accumbens and caudate-putamen are dependent on D1 receptor activation. nih.gov This enabling role of D1 receptors appears crucial for the postsynaptic effects of D2 agonists. nih.gov
In studies with reserpine-treated mice, which exhibit depleted dopamine levels, the interaction between D1 and D2 agonists has been further clarified. While some glutamate (B1630785) antagonists show synergistic interactions with L-Dopa, a dopamine precursor, specific D1 and D2 agonists like SKF 38393 and this compound have been used to probe the direct receptor-level interactions. researchgate.net The potentiation of D2-mediated effects by D1 stimulation highlights a key mechanism of dopaminergic signaling, suggesting that a certain level of D1 receptor tone is necessary for optimal D2 receptor function. nih.gov
Conversely, under certain conditions, D1 and D2 receptor interactions can be oppositional. ucl.ac.uk For example, in MPTP-treated primates, a model for Parkinson's disease, the D1 agonist SKF 38393 has been observed to inhibit motor behaviors mediated by D2 agonists. uni-regensburg.de This finding suggests that the nature of D1/D2 interaction can be context-dependent, potentially shifting from synergistic to oppositional in a dopamine-depleted state. ucl.ac.uk
Furthermore, studies examining orofacial movements in mice have revealed distinct and sometimes opposing roles for D1-like and D2-like receptors. The D2-like agonist this compound was found to exert a greater reduction in horizontal than in vertical jaw movements. nii.ac.jp This topographical specificity points to a highly organized and segregated control of motor function by D1 and D2 receptor pathways, where their interactions can lead to the fine-tuning of behavioral outputs rather than a simple summation of effects. The age-related decline in D2 receptors has been suggested to have more significant functional consequences for D1-D2 interactions than for the direct response to a D2 agonist, further highlighting the complexity of their interplay. nih.gov
Contributions to the Elucidation of Complex Dopaminergic Regulation within Discrete Neural Circuits
This compound has been a valuable tool for probing the role of D2 receptors in specific brain regions. In the nucleus accumbens and caudate-putamen, the inhibitory effects of this compound on neuronal firing are dependent on D1 receptor stimulation, indicating a critical interaction within these key nodes of the basal ganglia. nih.gov However, this "enabling" role of D1 receptors does not appear to extend to all dopaminergic pathways, as it is not observed in the rat medial prefrontal cortex. researchgate.net This regional specificity underscores the importance of studying receptor interactions within the context of distinct neural circuits.
The table below summarizes the effects of this compound in different neural circuits and conditions.
| Neural Circuit/Condition | Effect of this compound | Interacting Factors | Reference |
| Nucleus Accumbens/Caudate-Putamen | Inhibition of neuronal firing | Dependent on D1 receptor stimulation | nih.gov |
| Medial Prefrontal Cortex | No D1-dependent inhibition | N/A | researchgate.net |
| Ventral Striatum | Regulation of muscle tone | Interacts with D1 receptor signaling | researchgate.net |
| 3-NPM-treated rats (Parkinson's model) | Enhanced locomotor activation | Indicative of D2 receptor upregulation | ucl.ac.uk |
Insights into Receptor Bias and Ligand Efficacy from this compound Derivatives and Analogues
The chemical scaffold of this compound has served as a starting point for the development of new ligands with altered pharmacological profiles, including those with biased agonism. nih.gov Receptor bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.gov
Derivatives of this compound have been synthesized to explore their activity at kappa-opioid receptors (KORs). mdpi.comresearchgate.net While this compound itself acts as a KOR antagonist, modifications to its structure have yielded compounds with varying degrees of agonist and antagonist activity at KORs. mdpi.comchemrxiv.org For example, the N-cyclobutylmethyl (N-CBM) and N-cyclopropylmethyl (N-CPM) derivatives, HS665 and HS666 respectively, show high affinity and potency as KOR agonists. nih.gov
These studies have led to the identification of G protein-biased KOR agonists derived from the diphenethylamine (B1265890) scaffold of this compound. mdpi.com Biased agonists that selectively activate G protein signaling pathways while minimally engaging β-arrestin pathways are of significant therapeutic interest, as they may offer the beneficial effects of receptor activation with fewer side effects. nih.govnih.govchemrxiv.org The development of such ligands from the this compound template provides crucial insights into the structural determinants of receptor bias and ligand efficacy, paving the way for the design of more selective and effective drugs.
Enhancements in the Understanding of Broader Neurotransmitter System Cross-Talk and its Behavioral Correlates
The effects of this compound are not confined to the dopamine system but also involve interactions with other major neurotransmitter systems, notably the glutamate system. biosynth.com In reserpine-treated mice, NMDA receptor antagonists have been shown to synergistically interact with L-Dopa, highlighting the close relationship between dopamine and glutamate in motor control. researchgate.net While dextromethorphan (B48470) interacted positively with the D1 agonist SKF 38393, other glutamate antagonists potentiated the effects of L-Dopa, suggesting complex and multifaceted interactions. researchgate.net
Furthermore, this compound has been shown to have antagonistic effects at kappa-opioid receptors in the rat striatum. biosynth.com This cross-talk between the dopamine and opioid systems adds another layer of complexity to the regulation of motor behavior and reward. The development of this compound analogues with potent KOR activity further underscores the potential for ligands to bridge different neurotransmitter systems. mdpi.comresearchgate.net These findings emphasize that the behavioral output of a drug is rarely the result of its action on a single receptor or neurotransmitter system but rather the integrated response of a network of interacting systems.
Q & A
Q. What is the pharmacological profile of RU 24213, and how is it utilized in behavioral neuroscience studies?
this compound is a selective D2-like dopamine receptor agonist frequently used to investigate dopaminergic pathways in motor behaviors. Methodologically, its effects are studied through dose-response experiments, often comparing wild-type and genetically modified models (e.g., D2 or D3 receptor mutants). For instance, studies quantify orofacial movements (e.g., vertical jaw motion, tongue protrusion) pre- and post-administration, with doses ranging from 0.1 to 1.0 mg/kg . Researchers should validate receptor specificity using knockout models and control for confounding variables like age and weight, as D2 mutants exhibited significantly lower body weight (15g vs. 24g in wild-type) in one study .
Q. What experimental models are recommended for studying this compound-induced orofacial movements?
Rodent models, particularly mice, are standard due to their well-characterized dopaminergic systems. Key methodologies include:
- Behavioral assays : High-resolution video tracking to quantify vertical/horizontal jaw movements and tongue protrusion .
- Genotype comparisons : Wild-type vs. D2 or D3 receptor mutants to isolate receptor-specific effects. For example, this compound reduced horizontal jaw movements in wild-type mice but showed attenuated effects in D2 mutants .
- Dose stratification : Incremental dosing (e.g., 0.25, 0.5, 1.0 mg/kg) to identify nonlinear responses, with statistical analysis of dose-genotype interactions (e.g., ANOVA with P < 0.05 thresholds) .
Advanced Research Questions
Q. How do genotype-specific differences (e.g., D2 vs. D3 mutants) influence the interpretation of this compound’s effects on motor behaviors?
Genotype-driven variability necessitates careful experimental design:
- Controlled cohorts : Match mutants and wild-types by age and weight to avoid confounding results. D2 mutants in one study had 38% lower body weight than wild-types, potentially skewing pharmacokinetics .
- Receptor-specific analysis : this compound’s inhibition of tongue protrusion was absent in D2 mutants but preserved in D3 mutants, suggesting divergent D2/D3 pathways in motor regulation .
- Statistical rigor : Use mixed-effects models to account for intra-subject variability and genotype-dose interactions (e.g., F(1,36) = 7.80, P < 0.01 for dose×genotype effects in D2 mutants) .
Q. What methodological strategies resolve contradictions in this compound’s dose-dependent effects across studies?
Contradictions often arise from experimental variables (e.g., dosing protocols, measurement techniques). To address this:
- Standardized protocols : Replicate conditions from seminal studies (e.g., 15-minute post-injection observation windows) .
- Meta-analysis : Pool data from multiple studies to identify trends. For example, this compound’s suppression of horizontal jaw motion is consistent in wild-types but less pronounced in mutants .
- Sensitivity analysis : Test if small changes in dose (e.g., 0.1 mg/kg increments) alter outcomes, as nonlinear responses were observed in D3 mutants at higher doses .
Q. How should researchers design experiments to differentiate this compound’s direct receptor effects from off-target interactions?
- Control compounds : Use co-administration with receptor antagonists (e.g., sulpiride for D2 receptors) to isolate target effects.
- Cross-genotype validation : Compare results across D2 and D3 mutants. For instance, this compound’s lack of effect on tongue protrusion in D2 mutants confirms D2-specificity for this behavior .
- Pharmacokinetic profiling : Measure plasma and brain concentrations to correlate dosing with bioavailability, ensuring observed effects are receptor-mediated .
Methodological Recommendations
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables and figures. Include raw data for key outcomes (e.g., motion frequency, dose-response curves) in supplementary materials .
- Ethical compliance : Obtain institutional approvals for animal studies, adhering to ARRIVE guidelines for reproducibility .
- Statistical transparency : Report exact P-values, effect sizes, and confidence intervals. For example, specify if a P < 0.01 result stems from ANOVA or post-hoc tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
